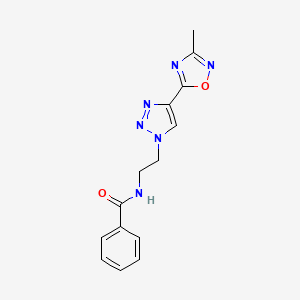

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Description

N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,3-triazole ring via an ethyl spacer, with a 3-methyl-1,2,4-oxadiazole substituent at the 4-position of the triazole. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., triazole-linked benzamides in ) suggest applications in drug discovery, particularly in oncology or antiviral therapies .

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-16-14(22-18-10)12-9-20(19-17-12)8-7-15-13(21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCERUSFOPIZOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, exhibit a broad spectrum of biological activities

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to a range of effects

Biochemical Pathways

Given the broad biological activity of 1,2,4-oxadiazole derivatives, it is likely that multiple pathways could be affected

Result of Action

1,2,4-oxadiazole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level.

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex compound characterized by its unique molecular structure comprising multiple nitrogen-rich heterocycles. This configuration is associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound integrates the following structural features:

- Oxadiazole and Triazole Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.

- Benzamide Framework : This structure contributes to the compound's stability and potential interaction with biological targets.

The IUPAC name for this compound is N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-benzimidazole-5-carboxamide. Its molecular formula is , with a molecular weight of approximately 386.8 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole groups. For instance:

- In vitro Studies : Various derivatives of oxadiazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances the binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol-1-yl)ethyl)benzamide | Staphylococcus aureus, E. coli | 12.5–25 μg/mL |

| 8m (related compound) | Bacillus subtilis | Significant activity observed |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For example:

- Mechanism of Action : The interaction of these compounds with specific cellular targets can induce apoptosis in cancer cells. Studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines .

Other Biological Activities

The oxadiazole derivatives have also been investigated for their potential as:

- Antioxidants : Compounds with oxadiazole groups are reported to exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

- Triazole Derivatives : A study found that triazole-based compounds significantly inhibited the growth of Staphylococcus aureus, with MIC values comparable to standard antibiotics like nitrofurantoin .

- Oxadiazole Compounds : Research on 1,3,4-oxadiazoles has shown their effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on structural features, synthetic methodologies, and functional implications.

Structural Comparison

Key Observations :

- The target compound’s triazole-oxadiazole combination contrasts with thiadiazole (8a) or thioether (Compound 45) cores, altering electronic properties and hydrogen-bonding capacity.

- Dichloropyridine in Compound 45 may improve membrane permeability but reduce solubility compared to the target’s triazole .

Key Observations :

- The target compound’s synthesis likely employs CuAAC (as in ), a high-efficiency method for triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.